molecular formula C9CrO3 B8261105 benzene;carbon monoxide;chromium(6+)

benzene;carbon monoxide;chromium(6+)

Cat. No.: B8261105
M. Wt: 208.09 g/mol
InChI Key: YRBKZFIZVASQMM-UHFFFAOYSA-N
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Description

The compound “benzene;carbon monoxide;chromium(6+)” is an organometallic complex known as benzene chromium tricarbonyl. It consists of a chromium atom coordinated to a benzene ring and three carbon monoxide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene chromium tricarbonyl can be synthesized by the reaction of chromium hexacarbonyl with benzene in the presence of a solvent such as 2-methylpyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation, and the mixture is refluxed for an extended period, often up to 96 hours, to achieve a high yield .

Industrial Production Methods

While the industrial production of benzene chromium tricarbonyl is not as common as other organometallic compounds, it can be produced using similar methods as in laboratory synthesis. The key is to maintain an oxygen-free environment and use high-purity reagents to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene chromium tricarbonyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chromium oxidation states.

    Reduction: It can be reduced to form lower oxidation state chromium complexes.

    Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require the presence of a base and are carried out under inert conditions.

Major Products Formed

    Oxidation: Chromium oxides and other higher oxidation state complexes.

    Reduction: Lower oxidation state chromium complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Benzene chromium tricarbonyl is primarily recognized for its catalytic properties, especially in the following areas:

  • Hydrogenation Reactions :
    • This compound is effective in the hydrogenation of 1,3-dienes, which are important intermediates in organic synthesis. The catalytic activity of benzene chromium tricarbonyl facilitates the addition of hydrogen across double bonds, converting unsaturated hydrocarbons into saturated ones .
  • Oxidation Processes :
    • Research indicates that chromium compounds can act as catalysts in oxidation reactions involving alkenes and arenes. The ability to promote these reactions is attributed to the strong oxidizing properties of chromium(VI), making it valuable in synthetic organic chemistry .
  • Polymer Production :
    • Chromium catalysts derived from this compound are employed in the production of polyethylene through processes such as the Phillips catalyst method. This method utilizes chromium oxides to facilitate the polymerization of ethylene, contributing significantly to global polyethylene production .

Environmental and Health Considerations

While chromium compounds have useful applications, particularly in catalysis, their environmental and health impacts are significant:

  • Toxicity of Chromium(VI) :
    • Chromium(VI) is known for its high toxicity and potential carcinogenic effects when inhaled or ingested. It can cause serious health issues, including respiratory problems and skin irritation. Therefore, handling these compounds requires strict safety protocols to mitigate exposure risks .
  • Regulatory Measures :
    • Due to health concerns associated with chromium(VI), regulatory agencies have implemented guidelines to limit exposure and encourage the development of safer alternatives. This has led to increased research into less toxic chromium(III) compounds for similar applications .

Case Study 1: Hydrogenation of Dienes

A study demonstrated the efficiency of benzene chromium tricarbonyl as a catalyst for the hydrogenation of 1,3-dienes. The research highlighted that this compound significantly increased the reaction rate compared to traditional methods, showcasing its potential for industrial applications in producing saturated hydrocarbons from unsaturated precursors .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted on the use of chromium compounds in industrial settings revealed that while they are effective catalysts, their disposal poses significant risks due to their toxicity. The study recommended implementing recycling measures and exploring alternatives to minimize environmental contamination from chromium(VI) waste products .

Mechanism of Action

The mechanism of action of benzene chromium tricarbonyl involves the coordination of the chromium atom to the benzene ring and carbon monoxide ligands. The compound exhibits unique electronic properties due to the back-donation of electron density from the chromium atom to the carbon monoxide ligands. This back-donation stabilizes the complex and influences its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Bisbenzenechromium: Another organometallic complex with a similar structure but with two benzene rings coordinated to the chromium atom.

    Chromium hexacarbonyl: A compound with six carbon monoxide ligands coordinated to the chromium atom.

Uniqueness

Benzene chromium tricarbonyl is unique due to its combination of a benzene ring and three carbon monoxide ligands. This structure imparts distinct electronic and steric properties, making it a valuable compound for studying organometallic chemistry and catalysis .

Properties

IUPAC Name

benzene;carbon monoxide;chromium(6+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/q-6;;;;+6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBKZFIZVASQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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